2-chloro-3-methoxy-4-methylaniline
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Overview
Description
2-Chloro-3-methoxy-4-methylaniline is an organic compound with the molecular formula C8H10ClNO It is a derivative of aniline, characterized by the presence of a chlorine atom, a methoxy group, and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-3-methoxy-4-methylaniline typically involves the chlorination of 3-methoxy-4-methylaniline. This process can be carried out using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-methoxy-4-methylaniline can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Major Products:
Nucleophilic Substitution: Formation of substituted anilines.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of amines.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-chloro-3-methoxy-4-methylaniline involves its interaction with specific molecular targets and pathways. For instance, its antiproliferative activity against cancer cells may be attributed to its ability to inhibit certain kinases or enzymes involved in cell growth and proliferation . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 2-Chloro-4-methylaniline
- 3-Chloro-4-methylaniline
- 4-Chloro-2-methylaniline
- 2-Chloro-5-methylaniline
Comparison: 2-Chloro-3-methoxy-4-methylaniline is unique due to the presence of both a methoxy group and a methyl group on the benzene ring, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
39053-32-2 |
---|---|
Molecular Formula |
C8H10ClNO |
Molecular Weight |
171.6 |
Purity |
95 |
Origin of Product |
United States |
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